molecular formula C19H30O B1518091 3-Dodecylbenzaldehyde CAS No. 307498-21-1

3-Dodecylbenzaldehyde

Cat. No. B1518091
CAS RN: 307498-21-1
M. Wt: 274.4 g/mol
InChI Key: ZZFKTLFANQRCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dodecylbenzaldehyde is a chemical compound with the molecular formula C19H30O . It is a solid substance at 20 degrees Celsius . The IUPAC name for this compound is 3-dodecylbenzaldehyde .


Molecular Structure Analysis

The molecular weight of 3-Dodecylbenzaldehyde is 274.4 g/mol . Its InChI (International Chemical Identifier) is 1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is CCCCCCCCCCCCC1=CC(=CC=C1)C=O .


Physical And Chemical Properties Analysis

3-Dodecylbenzaldehyde has several computed properties. It has a molecular weight of 274.4 g/mol, an XLogP3-AA of 7.6, and a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and 12 rotatable bonds . Its exact mass and monoisotopic mass are both 274.229665576 g/mol . It has a complexity of 224 .

Scientific Research Applications

Synthesis and Mesophase Behavior

Research has explored the synthesis and characterization of compounds related to 3-Dodecylbenzaldehyde, such as 4-dodecyloxybenzaldehyde. These compounds have shown potential in liquid crystal technology, with certain synthesized compounds exhibiting nematic phases, indicating their suitability for use in liquid crystal displays and other related applications (Jamain & Khairuddean, 2021).

Environmental and Industrial Applications

A study utilized organic ligands similar to 3-Dodecylbenzaldehyde in the creation of nano-composite adsorbents. These adsorbents demonstrated efficiency in detecting and recovering cerium (III) ions in aqueous solutions. This indicates potential applications in environmental cleanup and resource recovery from industrial waste (Awual et al., 2015).

Catalysis and Chemical Transformation

Research on Cu(OAc)2-catalyzed oxyfunctionalization of benzylic C(sp3)–H using compounds related to 3-Dodecylbenzaldehyde has been conducted. This process is significant for the functionalization of primary and secondary benzyl groups, suggesting applications in pharmaceutical and fundamental chemical research (Jiang et al., 2014).

Liquid-Crystalline Properties

Synthesis of liquid-crystalline compounds related to 3-Dodecylbenzaldehyde, such as 4,4′-dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde, has been reported. These compounds exhibit mesomorphic properties, highlighting their potential in the development of new materials for liquid crystal technologies (Chervonova et al., 2011).

Electrical Conductivity

Bis-aldehyde monomers similar to 3-Dodecylbenzaldehyde have been synthesized and polymerized, resulting in poly(azomethine)s. These polymers demonstrated electrical conductivity, suggesting applications in the development of conductive materials (Hafeez et al., 2019).

properties

IUPAC Name

3-dodecylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15-19(16-18)17-20/h12,14-17H,2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKTLFANQRCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dodecylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dodecylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Dodecylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Dodecylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Dodecylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Dodecylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Dodecylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.